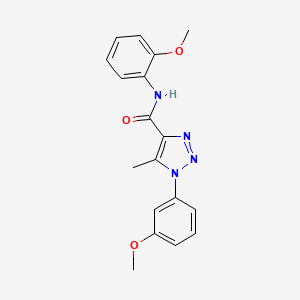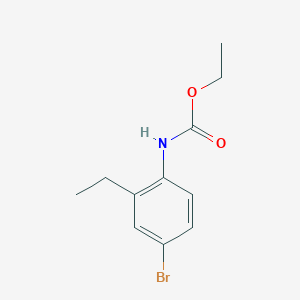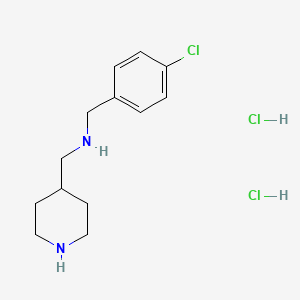![molecular formula C19H24N2O3S B4631518 N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide
Vue d'ensemble
Description
N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide is a complex organic compound studied for its various properties and potential applications in scientific research.
Synthesis Analysis
- The synthesis of related sulfonamide compounds involves various chemical reactions, including reduction, coupling reactions with cyclic-1,3-diketones, and aromatic aldehydes (Ulus et al., 2013).
- Another approach includes the reaction of benzene sulfonyl chloride with amines and further modifications (Sarojini et al., 2012).
Molecular Structure Analysis
- Density Functional Theory (DFT) has been used to optimize the molecular structure of similar sulfonamide molecules (FazilathBasha et al., 2021).
Chemical Reactions and Properties
- Sulfonamide compounds like N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide often exhibit inhibitory activity against various enzymes and have been investigated for their bioactive properties (Zhou et al., 2008).
Physical Properties Analysis
- The physical properties, including crystal structure, have been analyzed for similar sulfonamide compounds. This involves X-ray diffraction and spectroscopic studies (Saeed et al., 2010).
Chemical Properties Analysis
- Detailed analysis of the chemical properties, including NBO (Natural Bond Orbital) and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis, provides insights into the stability and reactivity of sulfonamide compounds (Sarojini et al., 2013).
Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrase Isoforms
Sulfonamide compounds, including those structurally related to N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide, have been extensively studied for their inhibitory activity against carbonic anhydrase (CA) isoforms. For example, novel acridine and bis acridine sulfonamides have demonstrated effective inhibitory activity against the cytosolic CA isoforms II and VII, which play significant roles in physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid (Ulus et al., 2013).
Membrane Technology and Desalination
Another application involves the synthesis and characterization of novel polymers for use in membrane technology. Polymers such as Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) have been developed for composite nanofiltration membranes, demonstrating significant potential in desalination and water purification processes (Padaki et al., 2013).
Molecular Docking and Spectroscopic Investigation
Research has also been directed toward understanding the molecular structure and bioactive nature of sulfonamide compounds through molecular docking and vibrational spectroscopic investigations. Studies have revealed the antifungal and antiviral nature of these compounds, showcasing their potential in treating infectious diseases (FazilathBasha et al., 2021).
Development of Histone Deacetylase Inhibitors
Furthermore, sulfonamide derivatives have been explored for their role in the design of histone deacetylase inhibitors, which are crucial in cancer therapy. These compounds block cancer cell proliferation and induce apoptosis, representing a promising avenue for anticancer drug development (Zhou et al., 2008).
Prodrug Forms for Enhanced Drug Delivery
Sulfonamides have been evaluated as potential prodrug forms to enhance the delivery and efficacy of therapeutic agents. Research in this area focuses on modifying the water solubility and pharmacokinetic properties of drugs to improve their therapeutic index (Larsen et al., 1988).
Propriétés
IUPAC Name |
N-butyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-5-14-20-19(22)16-8-10-17(11-9-16)21(3)25(23,24)18-12-6-15(2)7-13-18/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBWJTIYUMKTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)

![2-chloro-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B4631449.png)
![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)


![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4631494.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)

![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-ethylpropanamide](/img/structure/B4631542.png)